Xanthocillin X monomethyl ether
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Overview
Description
Xanthocillin X monomethyl ether is a secondary metabolite produced by fungi of the Penicillium genus. It is a natural product with a complex structure that has gained significant attention from researchers due to its potential applications in various fields.
Scientific Research Applications
Antiviral and Antibiotic Properties
Xanthocillin X monomethyl ether, initially recognized as an antiviral antibiotic, has been identified for its effectiveness against several viruses and bacteria. Studies have found it to be effective against Newcastle disease, vaccinia, herpes simplex viruses, and Bacillus subtilis, highlighting its potential as an antiviral and antibacterial agent (Takatsuki, Tamura, & Arima, 1968).
Inhibition of Prostaglandin Synthesis
Xanthocillin X monomethyl ether has been isolated as a potent inhibitor of prostaglandin synthesis. This property was particularly evident in rabbit kidney microsomes, where the compound demonstrated significant inhibition of prostaglandin synthesis from arachidonic acid (Kitahara & Endo, 1981).
Potential in Cancer Research
The compound has shown promising results in cancer research. Studies reveal its capacity to inhibit the growth of several cancer cell lines, including human hepatocellular carcinoma (HepG2) cells. The mechanism involves inducing autophagy through the inhibition of the MEK/ERK pathway, suggesting its therapeutic potential in cancer treatment (Zhao et al., 2012).
Biosynthesis and Chemical Characterization
Research has been conducted on the biosynthesis of xanthocillin X monomethyl ether, revealing insights into the chemical processes and origins of its structural components. Studies on the isocyanide groups in xanthocillin X monomethyl ether indicate a complex biosynthesis pathway, providing valuable information for chemists and pharmacologists (Cable et al., 1987; Cable et al., 1991).
properties
CAS RN |
19559-24-1 |
---|---|
Product Name |
Xanthocillin X monomethyl ether |
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13- |
InChI Key |
NIFGBMKUAMIQJA-BKHHGCLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-] |
SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
synonyms |
xanthocillin X monomethyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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